molecular formula C19H28N2O5 B4985046 ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate

ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate

Cat. No. B4985046
M. Wt: 364.4 g/mol
InChI Key: NSDOHLISJMZKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIAB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields of research. In

Scientific Research Applications

EIAB has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, EIAB has been shown to have neuroprotective properties and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.

Mechanism of Action

EIAB works by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-kappaB, EIAB can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
EIAB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, EIAB has been shown to protect neurons from oxidative stress and to promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

EIAB has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-kappaB, which makes it a valuable tool for studying the role of NF-kappaB in various biological processes. Additionally, EIAB is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of EIAB in lab experiments. For example, it is important to use the appropriate concentration of EIAB, as higher concentrations can have non-specific effects on cellular processes. Additionally, EIAB has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.

Future Directions

There are several potential future directions for research on EIAB. One area of interest is the development of new derivatives of EIAB that may have improved properties or more specific effects on NF-kappaB. Additionally, there is interest in studying the effects of EIAB on other cellular processes that are regulated by NF-kappaB, such as cell proliferation and apoptosis. Finally, there is interest in studying the potential therapeutic applications of EIAB in various diseases, such as cancer and Alzheimer's disease.
In conclusion, EIAB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and neuroprotective properties and works by inhibiting the activity of NF-kappaB. While there are some limitations to its use in lab experiments, EIAB is a valuable tool for studying the role of NF-kappaB in various biological processes. There are several potential future directions for research on EIAB, including the development of new derivatives and the study of its potential therapeutic applications.

Synthesis Methods

The synthesis of EIAB involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the synthesis of 4-isopropoxybenzoyl chloride, which is then reacted with beta-alanine to form N-(4-isopropoxybenzoyl)-beta-alanine. This compound is then reacted with ethyl 4-bromobutyrate to form EIAB. The final product is purified using column chromatography to obtain a high-purity sample of EIAB.

properties

IUPAC Name

ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-4-25-18(23)6-5-12-20-17(22)11-13-21-19(24)15-7-9-16(10-8-15)26-14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDOHLISJMZKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.